1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through a cyclization mechanism, forming the oxazolidine ring .
In industrial settings, the production of oxazolidines often involves multicomponent reactions, such as metal-free domino annulation or Mannich reactions. These methods are advantageous due to their high efficiency and the ability to produce a wide range of functionalized oxazolidines .
Analyse Chemischer Reaktionen
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of bacterial protein synthesis, making oxazolidines effective antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be compared with other oxazolidine derivatives, such as:
2,2-Dichloro-1-[(2R,5S)-5-ethyl-2-methyl-2-propyl-1,3-oxazolidin-3-yl]ethanone: This compound has similar structural features but contains additional chlorine atoms, which can influence its reactivity and biological activity.
1-(1,3-oxazolidin-3-yl)ethanone: This simpler oxazolidine lacks the methyl and propyl substituents, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and biological activity compared to other oxazolidine derivatives .
Eigenschaften
Molekularformel |
C9H17NO2 |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(2-methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-4-5-9(3)10(8(2)11)6-7-12-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
BHTZDSQRMBBOCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(N(CCO1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.